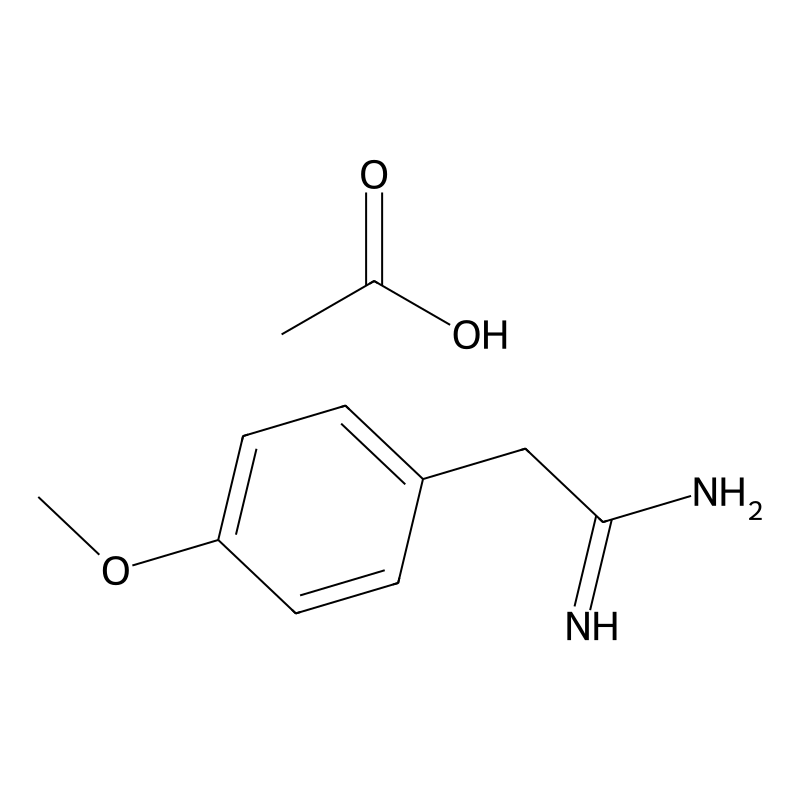

2-(4-Methoxy-phenyl)-acetamidine HOAc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Methoxy-phenyl)-acetamidine, also known as 2-(4-methoxyphenyl)acetamidine HOAc, is an organic compound characterized by its acetamidine functional group attached to a methoxy-substituted phenyl ring. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 224.26 g/mol. The compound features a methoxy group (-OCH) at the para position of the phenyl ring, which can influence its chemical reactivity and biological activity.

- Hydrolysis: Under acidic or basic conditions, the acetamidine group can hydrolyze to form corresponding acids and amines.

- Acylation: The amine group can undergo acylation reactions, allowing for the introduction of various acyl groups.

- N-alkylation: The nitrogen atom in the acetamidine can be alkylated using alkyl halides, leading to a variety of derivatives with altered properties.

- Antimicrobial properties: Related compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory effects: Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

- Cytotoxicity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

The synthesis of 2-(4-Methoxy-phenyl)-acetamidine can be achieved through several methods:

- Direct Amidation:

- Reacting 4-methoxyaniline with acetic anhydride or acetyl chloride to form the corresponding acetamide.

- Further reaction with ammonia or a primary amine to introduce the acetamidine functionality.

- Reduction Reactions:

- Starting from 2-(4-Methoxy-phenyl)-acetaldehyde, which can be reduced to the corresponding amine followed by amidation.

- Condensation Reactions:

- Condensing 4-methoxyphenylacetaldehyde with guanidine or its derivatives under acidic conditions to yield the desired acetamidine.

2-(4-Methoxy-phenyl)-acetamidine has potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.

- Chemical Research: It can be utilized as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemicals: Its derivatives may find use as agrochemicals due to potential insecticidal or fungicidal properties.

Several compounds share structural similarities with 2-(4-Methoxy-phenyl)-acetamidine. Below is a comparison highlighting their uniqueness:

Each of these compounds presents distinct biological activities and chemical reactivities, making them valuable for various applications in medicinal chemistry and pharmacology.